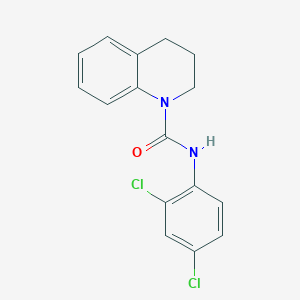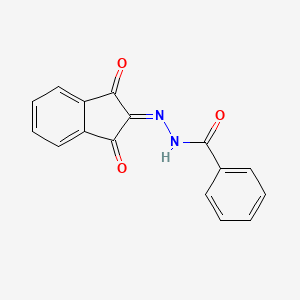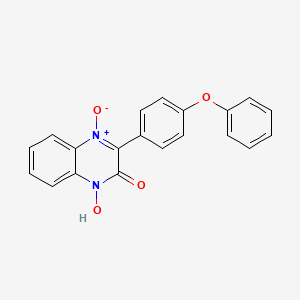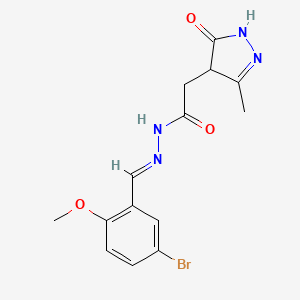
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as CNB-PZ or T0070907 and belongs to the pyrazole class of compounds. It is a potent and selective antagonist of peroxisome proliferator-activated receptor gamma (PPARγ), which is a nuclear receptor involved in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation.
作用機序
The mechanism of action of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves its binding to the ligand-binding domain of PPARγ, which inhibits its transcriptional activity. This leads to the downregulation of genes involved in lipid and glucose metabolism, inflammation, and cell differentiation. This mechanism of action has been extensively studied and has been shown to be highly specific and selective for PPARγ.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro and in vivo. It has been shown to have potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been shown to have anti-tumor effects by inhibiting the growth and proliferation of cancer cells. In addition, it has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes.
実験室実験の利点と制限
The advantages of using 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole in lab experiments include its high potency and selectivity for PPARγ, its well-established mechanism of action, and its extensive characterization in vitro and in vivo. However, its limitations include its relatively high cost and the need for careful handling due to its toxicity.
将来の方向性
There are many potential future directions for the research on 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole. Some of these include:
1. Further studies on its anti-inflammatory and anti-tumor effects in different disease models.
2. Optimization of its synthesis method to reduce cost and increase yield.
3. Development of new analogs with improved potency and selectivity for PPARγ.
4. Investigation of its effects on other nuclear receptors and their downstream signaling pathways.
5. Studies on its potential use in combination with other drugs for the treatment of metabolic disorders and cancer.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its potent and selective inhibition of PPARγ makes it a valuable tool for investigating the role of this nuclear receptor in various biological processes. Further research on this compound and its analogs may lead to the development of new therapies for a wide range of diseases.
合成法
The synthesis of 1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole involves the reaction of 2-chloro-5-nitrobenzoic acid with hydrazine hydrate in the presence of a catalyst such as acetic acid. The resulting product is then treated with acetic anhydride to form the final compound. This synthesis method has been optimized for high yield and purity and has been widely used in research laboratories.
科学的研究の応用
1-(2-chloro-5-nitrobenzoyl)-1H-pyrazole has been extensively studied for its potential applications in scientific research. It has been shown to have potent anti-inflammatory and anti-tumor properties, making it a promising candidate for the treatment of various diseases. It has also been studied for its potential use in the treatment of metabolic disorders such as obesity and diabetes.
特性
IUPAC Name |
(2-chloro-5-nitrophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN3O3/c11-9-3-2-7(14(16)17)6-8(9)10(15)13-5-1-4-12-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFXNOYGOGQUSPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-methoxybenzyl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5751271.png)
![N'-[(2-nitrophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5751278.png)
![N'-({2-[(4-methylphenyl)thio]acetyl}oxy)-3-pyridinecarboximidamide](/img/structure/B5751283.png)
![3-(4-methoxyphenyl)-5-methyl-3,5-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one](/img/structure/B5751286.png)
![N-[4-(4-methyl-1-piperazinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5751294.png)
![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperazine](/img/structure/B5751309.png)


![N-{[(4-ethylphenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B5751330.png)

![N'-[(3,4,5-triethoxybenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5751350.png)
![N-(2,4-dimethylphenyl)-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5751377.png)

